![molecular formula C9H6BrF2NO3 B2363205 1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone CAS No. 1777805-11-4](/img/structure/B2363205.png)
1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone
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Description
1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in a variety of different research applications. In
Scientific Research Applications
- Anticancer Research : 1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone has been explored as an intermediate in the synthesis of anticancer agents .
- Antifungal and Antimycobacterial Agents : Researchers have investigated its potential in developing antifungal and antimycobacterial drugs .
- Kinase Inhibitors : The compound has relevance in designing kinase inhibitors for various diseases .
- Ligands : Imines derived from this compound have been used as interesting ligands in coordination chemistry .
- Synthetic Intermediates : 1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone serves as a versatile synthetic intermediate for the preparation of other compounds .
- Hydrolysis and Recycling : A protocol for in situ diazotization of 4-nitroaniline facilitated the hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .
- While not extensively studied, the compound’s unique structure may hold promise for bioimaging applications .
- Cycloaddition and Rearrangement : Hexylamine reacts with 1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone in a one-pot sequential cycloaddition and Cornforth rearrangement .
Medicinal Chemistry
Coordination Chemistry
Chemical Synthesis
Bioimaging Agents
Chemical Reactions
Formyl Group Chemistry
properties
IUPAC Name |
3-bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXSDURWBUHQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CBr)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2,2-difluoro-3-bromo-1-propanone |
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